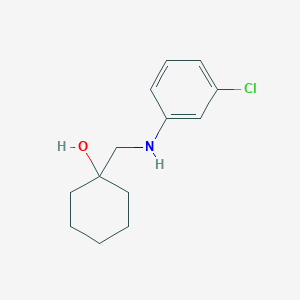

1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an aminomethyl group substituted with a 3-chlorophenyl moiety. Its molecular formula is C₁₃H₁₅ClNO, with a molecular weight of approximately 236.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorophenylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(((3-Chlorophenyl)amino)methyl)cyclohexanone.

Reduction: Formation of 1-(((3-Chlorophenyl)amino)methyl)cyclohexanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Aromatic Substituent Effects

- 4-Fluorobenzyl () : Fluorine’s smaller size and higher electronegativity increase lipophilicity but reduce steric bulk compared to chlorine, possibly improving blood-brain barrier penetration .

- 3,4-Difluorophenyl () : Dual fluorine substitution amplifies electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites .

Amino Group Variations

- Aminomethyl vs. Alkylamino: The target compound’s arylamino group (3-chlorophenyl) contrasts with alkylamino groups (e.g., ethyl in ), which lack π-π stacking capability but offer greater flexibility .

Cyclohexanol Modifications

- Heterocyclic Analogs (): Substitution with a thiadiazolyl group (e.g., 1-((((1,2,3-Thiadiazol-4-yl)methyl)amino)methyl)cyclohexan-1-ol) introduces heteroatoms, altering electronic properties and enabling hydrogen bonding .

Biological Activity

1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a chlorophenyl group, which is crucial for its biological interactions. The cyclohexanol moiety contributes to its solubility and stability in biological systems.

This compound exhibits several biochemical properties:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism in the liver. This interaction can influence the pharmacokinetics of other drugs administered concurrently.

- Cellular Effects : It modulates cell signaling pathways by affecting receptor activity and enzyme functions involved in signal transduction.

- Stability : Under standard laboratory conditions, the compound remains stable; however, it may degrade under prolonged exposure to light or heat.

The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. The interactions can be categorized as follows:

- Competitive Inhibition : The compound may act as a competitive inhibitor by binding to the active sites of target enzymes, thus preventing substrate access.

- Allosteric Modulation : It can also bind to allosteric sites, leading to conformational changes in enzymes that alter their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Helicobacter pylori | 32 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

| Caco2 | 20 |

The IC50 values indicate that the compound exhibits moderate cytotoxicity, making it a potential candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

A study conducted on derivatives of this compound showed enhanced antibacterial activity against drug-resistant strains of bacteria. The derivatives were synthesized and tested for their MIC values, revealing that modifications to the chlorophenyl group significantly affected potency.

Case Study 2: Analgesic Properties

Research has indicated that similar compounds exhibit analgesic effects without significant toxicity. For instance, derivatives similar to this compound were tested in pain models, demonstrating effective pain relief comparable to conventional analgesics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodology :

-

Reductive Amination : React 3-chloroaniline with cyclohexanone derivatives in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). Monitor progress via TLC (ethyl acetate/hexane, 1:3).

-

Nucleophilic Substitution : Use a pre-functionalized cyclohexanol intermediate with a bromomethyl group, reacting it with 3-chloroaniline in anhydrous DMF at 80°C for 12 hours .

-

Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve regioselectivity. Purify via column chromatography (silica gel, gradient elution).

- Key Considerations :

-

Steric hindrance from the cyclohexane ring may slow reaction kinetics; use catalytic Lewis acids (e.g., ZnCl₂) to enhance efficiency .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- NMR : Compare 1H-NMR peaks for the cyclohexanol hydroxyl (δ 1.5–2.0 ppm, broad singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 254.1 (C₁₃H₁₇ClNO⁺) using ESI-MS .

- X-ray Crystallography : Resolve stereochemistry of the aminomethyl group if chiral centers are present .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to potential amine volatility .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C under nitrogen to prevent oxidation of the hydroxyl group .

Q. How do the hydroxyl and amino functional groups influence the compound’s solubility and reactivity?

- Solubility :

- Hydrophilicity from the hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the aromatic chlorophenyl moiety increases lipophilicity.

- Reactivity :

- The amino group participates in Schiff base formation with aldehydes, while the hydroxyl group can undergo acetylation (acetic anhydride, pyridine catalyst) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like G-protein-coupled receptors (GPCRs)?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate interactions with GPCRs (e.g., dopamine receptors). Parameterize the chlorophenyl group’s electronegativity and the aminomethyl spacer’s flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the hydroxyl group and conserved serine residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Case Study :

- Variability in IC₅₀ Values : Re-evaluate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolic Stability : Test for cytochrome P450-mediated oxidation of the cyclohexanol moiety using liver microsomes. Compare half-life (t₁/₂) across species (human vs. rat) .

Q. How can regioselective functionalization of the cyclohexane ring be achieved without disrupting the aminomethyl group?

- Synthetic Design :

- Protection-Deprotection : Temporarily protect the amino group with Boc anhydride, perform Friedel-Crafts alkylation on the ring, then deprotect with TFA .

- Metal Catalysis : Use Pd-catalyzed C–H activation at the para-position of the chlorophenyl group. Optimize with ligands like SPhos for steric control .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- QC Workflow :

Properties

Molecular Formula |

C13H18ClNO |

|---|---|

Molecular Weight |

239.74 g/mol |

IUPAC Name |

1-[(3-chloroanilino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18ClNO/c14-11-5-4-6-12(9-11)15-10-13(16)7-2-1-3-8-13/h4-6,9,15-16H,1-3,7-8,10H2 |

InChI Key |

JIBRZYZKSVWKED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CNC2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.